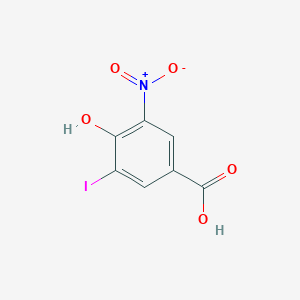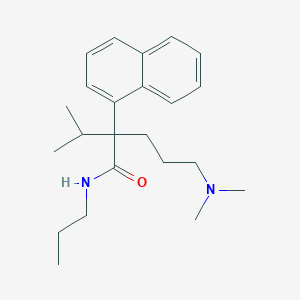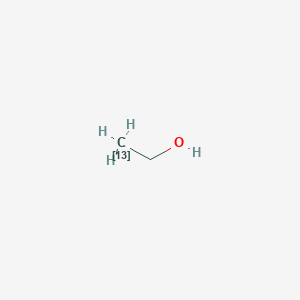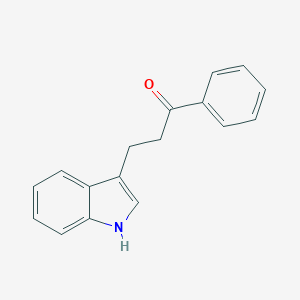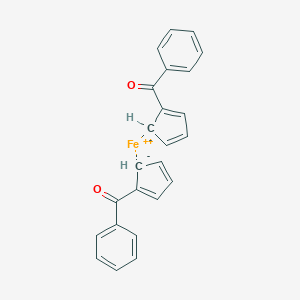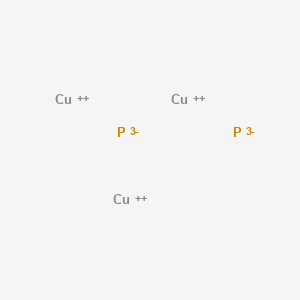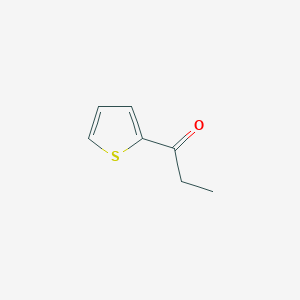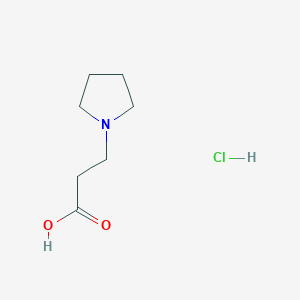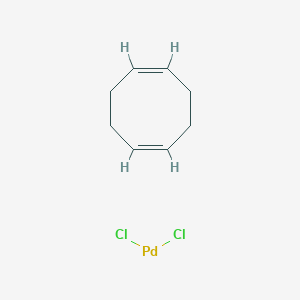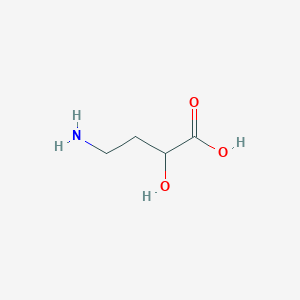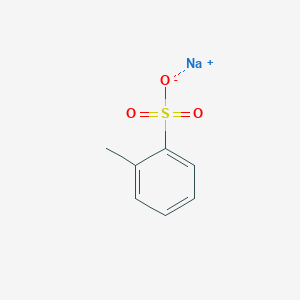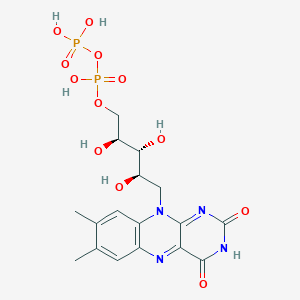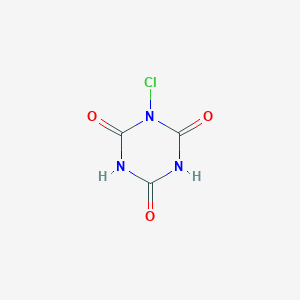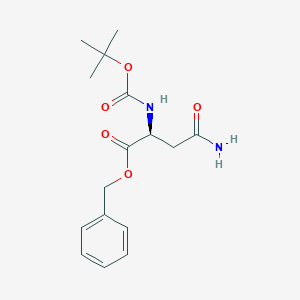
Boc-Asn-OBzl
概要
説明
Boc-asn-obzl, also known as benzyl (tert-butoxycarbonyl)-L-asparaginate, is a compound commonly used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and a benzyl (obzl) group at the carboxyl terminus. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.
科学的研究の応用
Boc-asn-obzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The protecting groups help in the stepwise addition of amino acids to form the desired peptide sequence.
Drug Development: this compound is used in the synthesis of peptide-based drugs. The protecting groups ensure the stability and correct assembly of the peptide chain.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions. The protected asparagine derivative can be incorporated into peptides to study their biological activity.
作用機序
Target of Action
Boc-Asn-OBzl, also known as N-α-t.-Boc-L-aspartic acid β-benzyl ester, is a compound used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It is used to introduce aspartic acid amino-acid residues into these chains .
Mode of Action
This compound interacts with its targets by coupling its carboxylate side chain to the peptide chain . This results in the introduction of aspartic acid residues into the peptide chain . The compound contains three different carbonyl groups: a tertiary amide linkage .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. The introduction of aspartic acid residues can influence the structure and function of the synthesized peptide. For example, aspartic acid residues can participate in hydrogen bonding, contribute to the acidic nature of proteins, and play a role in the active sites of enzymes .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would be determined by the conditions of the synthesis process, including factors such as temperature, ph, and the presence of other reagents .
Result of Action
The result of this compound’s action is the successful introduction of aspartic acid residues into peptide chains. This can influence the properties of the resulting peptide, including its structure, function, and interactions with other molecules .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it should be stored below +30°C to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-asn-obzl typically involves the protection of the amino and carboxyl groups of asparagine. The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The carboxyl group is protected by benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple steps of the synthesis, including the addition of protecting groups and the coupling of amino acids, making the production more efficient and consistent.
化学反応の分析
Types of Reactions
Boc-asn-obzl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The benzyl group can be removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen gas and palladium on carbon (Pd/C) for benzyl removal.
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for coupling reactions.
Major Products
The major products formed from these reactions include the deprotected asparagine derivative and the coupled peptide products, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Boc-asn-obzl can be compared with other protected amino acid derivatives, such as:
Boc-asp-obzl: Similar to this compound, but derived from aspartic acid. It also has a Boc group at the amino terminus and a benzyl group at the carboxyl terminus.
Fmoc-asn-obzl: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for amino protection. The Fmoc group is removed under basic conditions, whereas the Boc group is removed under acidic conditions.
Boc-lys-obzl: Derived from lysine, with a Boc group at the amino terminus and a benzyl group at the carboxyl terminus. It is used in the synthesis of peptides containing lysine residues.
The uniqueness of this compound lies in its specific use for incorporating asparagine residues into peptides, with the Boc and benzyl protecting groups providing stability and selectivity during synthesis.
特性
IUPAC Name |
benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPRPGXGYMAKL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560088 | |
| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13512-57-7 | |
| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


